molecular formula C7H15NO4 B2856256 Methyl 2-[(2,2-dimethoxyethyl)amino]acetate CAS No. 202653-53-0

Methyl 2-[(2,2-dimethoxyethyl)amino]acetate

Cat. No.: B2856256
CAS No.: 202653-53-0
M. Wt: 177.2
InChI Key: BDBJVHWZMOMZJE-UHFFFAOYSA-N
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Description

Methyl 2-[(2,2-dimethoxyethyl)amino]acetate is a chemical compound with the molecular formula C7H15NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl ester group and a dimethoxyethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,2-dimethoxyethyl)amino]acetate typically involves the reaction of aminoacetaldehyde dimethyl acetal with methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,2-dimethoxyethyl)amino]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-[(2,2-dimethoxyethyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(2,2-dimethoxyethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, exerting their effects through modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,2-dimethoxyethyl)amino]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-(2,2-dimethoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c1-10-6(9)4-8-5-7(11-2)12-3/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBJVHWZMOMZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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